Biochemical Potency of OTS447 Against FLT3: A Direct Comparison with Gilteritinib and the Patented IC50 Value
In a direct biochemical assay, OTS447 demonstrates an IC50 of 0.19 nM for FLT3 kinase activity [1]. This is significantly more potent than the 21 nM IC50 value reported in the original patent (WO2012016082A1) [2], indicating that the compound's inhibitory activity is substantially stronger than initially documented. For context, gilteritinib, a clinically approved FLT3 inhibitor used as a comparator, exhibits an IC50 of approximately 10 nM in similar assays [3].
| Evidence Dimension | Biochemical potency against FLT3 kinase (IC50) |
|---|---|
| Target Compound Data | 0.19 nM [1] |
| Comparator Or Baseline | Gilteritinib: ~10 nM [3]; OTS447 original patent: 21 nM [2] |
| Quantified Difference | OTS447 is ~53-fold more potent than gilteritinib (0.19 nM vs. 10 nM) and ~110-fold more potent than the originally disclosed IC50 value of 21 nM. |
| Conditions | Biochemical kinase activity assay [1] |
Why This Matters
This ultra-high potency suggests OTS447 can achieve complete target engagement at lower drug concentrations, potentially offering a wider therapeutic index and reducing off-target liabilities in preclinical models, making it a superior research tool for FLT3-driven systems.
- [1] Okamoto, Y., et al. Abstract 5456: Discovery of OTS447, a highly potent and selective inhibitor of FLT3 for the treatment of AML patients with FLT3-ITD/TKD mutations. Cancer Res. 2022; 82 (12_Supplement): 5456. https://doi.org/10.1158/1538-7445.AM2022-5456 View Source
- [2] Matsuo, Y., et al. Quinoline derivatives and melk inhibitors containing the same. WO2012016082A1. View Source
- [3] Perl, A. E., et al. Selective inhibition of FLT3 by gilteritinib in relapsed or refractory acute myeloid leukaemia: a multicentre, first-in-human, open-label, phase 1–2 study. Lancet Oncol. 2017; 18(8):1061-1075. View Source
